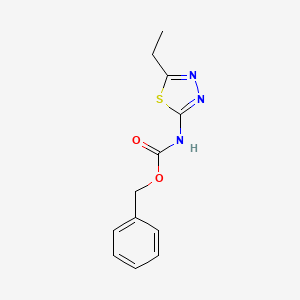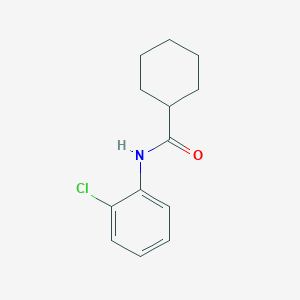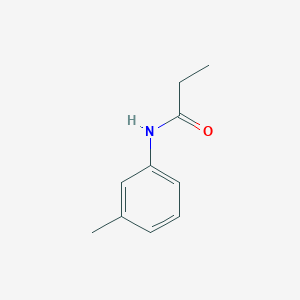![molecular formula C17H23NO3 B5735955 1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5735955.png)
1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as spirooxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. Spirooxindole has a unique spirocyclic structure that makes it an attractive target for the development of novel drugs and pharmaceuticals.
作用机制
The mechanism of action of spirooxindole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Spirooxindole has been shown to inhibit the activity of various kinases, including Aurora kinase, PI3K, and Akt. It has also been found to inhibit the activity of proteases, such as cathepsin B and L. Additionally, spirooxindole has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
Spirooxindole has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the proliferation of cancer cells. Spirooxindole has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders. In addition, spirooxindole has been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics.
实验室实验的优点和局限性
Spirooxindole has several advantages for lab experiments. It is relatively easy to synthesize, and it has a unique spirocyclic structure that makes it an attractive target for the development of novel drugs and pharmaceuticals. However, spirooxindole also has some limitations for lab experiments. It is relatively unstable and may decompose over time, which can make it difficult to work with. Additionally, spirooxindole may have limited solubility in certain solvents, which can make it difficult to study its properties.
未来方向
There are several future directions for the study of spirooxindole. One potential direction is the development of spirooxindole-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of the structure-activity relationship of spirooxindole, which may help to identify more potent and selective inhibitors of various enzymes and signaling pathways. Additionally, the study of the pharmacokinetics and pharmacodynamics of spirooxindole may help to optimize its use in the treatment of various diseases.
合成方法
Spirooxindole can be synthesized by a variety of methods, including the one-pot three-component reaction, the Pictet-Spengler reaction, and the Ugi reaction. The one-pot three-component reaction is the most commonly used method for the synthesis of spirooxindole. This method involves the reaction of an aldehyde, an amine, and an isocyanide in the presence of a suitable catalyst. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone in the presence of an acid catalyst. The Ugi reaction involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid in the presence of a suitable catalyst.
科学研究应用
Spirooxindole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. Spirooxindole has also been found to be a potent inhibitor of various enzymes, including kinases, proteases, and phosphodiesterases. These properties make spirooxindole an attractive target for the development of novel drugs and pharmaceuticals.
属性
IUPAC Name |
1'-butyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-4-5-9-18-15-13(3)8-7-12(2)14(15)17(16(18)19)20-10-6-11-21-17/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLHQWZVJKIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2C3(C1=O)OCCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5735874.png)
![6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)


![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
![2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5735952.png)





